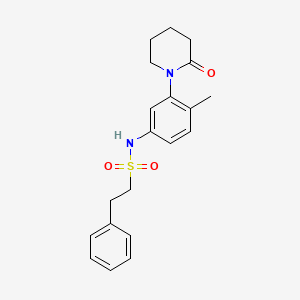

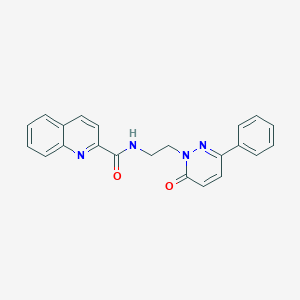

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 311.385. Other physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用

Pyridazinone Derivatives as Selective Cyclooxygenase Inhibitors

Pyridazinone compounds, such as ABT-963, have shown significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit excellent selectivity for COX-2 over COX-1, improved aqueous solubility, and potent anti-inflammatory properties. They are considered for the treatment of pain and inflammation associated with arthritis due to their ability to reduce prostaglandin E2 production, edema, and nociception while preserving gastric safety in animal models (Asif, 2016).

Chemistry and Properties of Pyridazinone and Related Compounds

The chemistry and biological activities of pyridazinone and pyridazinone analogues have been extensively reviewed, highlighting their synthesis methods, properties, and potential for generating a variety of biologically active compounds. These reviews cover a broad spectrum of applications, including their use in cardiovascular systems due to their notable biological activities (Jakhmola et al., 2016). Another significant focus is on the synthesis and application of pyridazinone derivatives in electronic devices, showcasing their value in creating novel optoelectronic materials (Lipunova et al., 2018).

Dipeptidyl Peptidase IV Inhibitors

Among the various biological activities of pyridazinone derivatives, their role as dipeptidyl peptidase IV (DPP IV) inhibitors is noteworthy. These compounds have been identified for their potential in treating type 2 diabetes mellitus (T2DM) due to their ability to inhibit the degradation of incretin molecules, thus promoting insulin secretion (Mendieta et al., 2011).

Antioxidant Capacity and Biological Activities

The antioxidant capacities of various compounds, including those with pyridazinone structures, have been evaluated through assays such as ABTS/PP decolorization, suggesting specific reaction pathways and implications for their antioxidant potential (Ilyasov et al., 2020). Additionally, pyridopyridazine derivatives, structurally related to pyridazinones, display a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties, highlighting the versatility of these compounds in medicinal chemistry (Wojcicka and Nowicka-Zuchowska, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is noted that the compound is not intended for human or veterinary use and is available for research use only.

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-17-7-4-10-19-21(17)14-18(23)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGQOZJTZAESFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)

![tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2807169.png)

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)

![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)

![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)

![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)

![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)